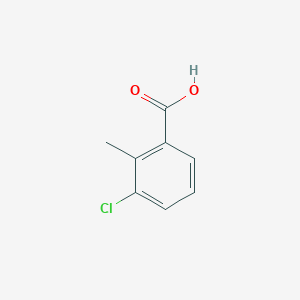
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has been extensively studied in scientific research. It is a heterocyclic compound that has shown potential in various applications, such as drug development and material science. In
Wirkmechanismus
The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines. In OLED and OFET research, it has been studied for its electronic properties and ability to transport charge.
Biochemical and Physiological Effects:
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to reduce tumor growth and metastasis. In anti-inflammatory research, it has been shown to reduce inflammation and pain. In OLED and OFET research, it has been shown to have good charge transport properties and high electron mobility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are numerous future directions for the study of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-. These include further exploration of its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs. Additionally, research could focus on improving the synthesis method to increase the yield and reduce the reaction time, as well as developing new derivatives of the compound with improved properties.
In conclusion, 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has shown great potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs, make it a valuable compound for further exploration. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- involves the reaction of 2-morpholinoaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to improve the yield of the compound and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been studied for its potential as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
23902-05-8 |
|---|---|
Produktname |
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- |
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H17N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-8H2,(H,13,14,16) |
InChI-Schlüssel |
CLIVREAVSUMDBB-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCOCC3 |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




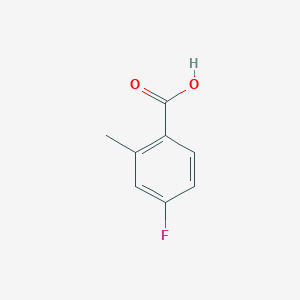
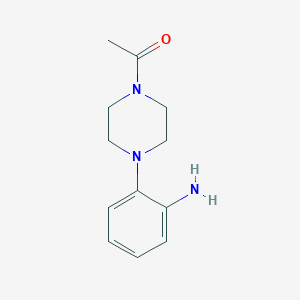


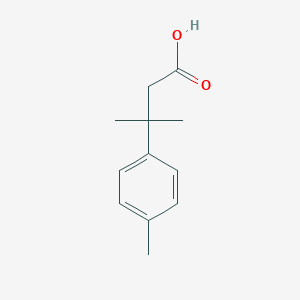
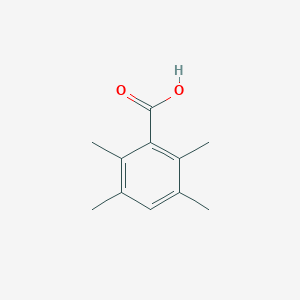
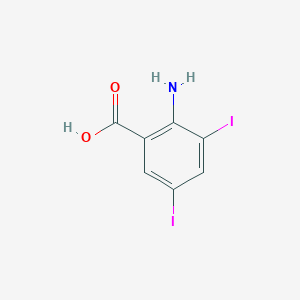

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)

